(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine
Description
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[3-fluoro-4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H11FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,4-5,12H2 |
InChI Key |
BPEIELIYAJZSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core and Attachment to Fluorophenyl Ring
- The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and formamide or related reagents.
- Attachment of the triazole to the fluorophenyl ring is commonly achieved through nucleophilic substitution or coupling reactions using halogenated fluorophenyl precursors.
- For example, a halogenated fluorophenylmethanamine intermediate can be reacted with 1H-1,2,4-triazole under basic conditions to form the triazolylmethyl linkage.
Introduction of the Methanamine Group
- The methanamine group on the fluorophenyl ring can be introduced by reduction of a corresponding nitro or nitrile precursor or by direct amination.
- Reductive amination or catalytic hydrogenation methods are often employed to convert nitro-substituted fluorophenyl compounds to the corresponding amines.
- Protection-deprotection strategies may be used to avoid side reactions during triazole formation.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of fluorophenylmethanamine | Use of halogenating agents (e.g., bromination) | 80-90 | Prepares halogenated intermediate |
| 2 | Nucleophilic substitution | Reaction of halogenated intermediate with 1H-1,2,4-triazole in presence of base (e.g., K2CO3) | 70-85 | Forms triazolylmethyl linkage |
| 3 | Reduction | Catalytic hydrogenation or chemical reduction of nitro group to amine | 85-95 | Generates final methanamine functionality |
| 4 | Purification | Crystallization or chromatography | - | Ensures compound purity |
Alternative Synthetic Strategies
- Click Chemistry Approach: Although more common for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for related triazole derivatives, providing regioselective triazole formation in aqueous or organic media with high yields and mild conditions.
- Mitsunobu Reaction and Subsequent Transformations: For introducing chiral centers or complex substituents, Mitsunobu reaction followed by reduction and azide substitution has been reported, enabling the synthesis of triazole derivatives with high stereochemical control.
- Improved Process from Patents: Patented methods describe multi-step processes involving coupling of fluorophenyl precursors with triazole under optimized conditions, use of suitable bases and solvents, and purification steps to enhance yield and purity.
Detailed Research Findings and Data
Reaction Conditions and Yields
Spectroscopic and Analytical Data
- NMR Spectroscopy: Characteristic singlet for triazole proton around δ 8.0 ppm; aromatic protons between δ 6.5–7.8 ppm; methylene protons adjacent to triazole and amine groups appear as multiplets or doublets in δ 3.5–4.5 ppm range.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~192 g/mol confirms compound identity.
- Melting Point: Crystalline forms typically melt in the range 240–245 °C, indicating high purity and stability.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Halogenated fluorophenyl + 1H-1,2,4-triazole, base, ethanol/DMF | Straightforward, good yields | Requires halogenated intermediate |
| Catalytic reduction | Pd/C hydrogenation or chemical reductants | High selectivity, mild conditions | Requires catalyst, hydrogen source |
| Click chemistry (CuAAC) | Azide and alkyne precursors, CuI catalyst | Regioselective, aqueous compatible | More common for 1,2,3-triazoles |
| Mitsunobu reaction route | DIAD, PPh3, followed by reduction and azide substitution | Stereochemical control | Multi-step, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is investigated for its potential as a pharmaceutical agent. Its triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Boronic Ester Derivatives ()
Compounds 4c and 4f from Molecules (2013) share the fluorophenyl-methanamine backbone but replace the triazole with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key differences include:
| Property | 4c (4-Fluoro-3-boronate) | 4f (3-Fluoro-4-boronate) | Target Compound |
|---|---|---|---|
| Substituent Position | Fluorine at C4, boronate at C3 | Fluorine at C3, boronate at C4 | Fluorine at C3, triazole at C4 |
| Melting Point (°C) | 62 | 52 | Not reported in evidence |
| Yield | 98% | 66% | Not reported |
| Application | Suzuki coupling intermediates | Same as 4c | Potential bioactive molecule |
Antifungal Triazole Derivatives ()
The complex mixture described in Pharmacopeial Forum (2017) contains a 1,2,4-triazolylmethyl group linked to a dioxolane and piperazine structure, resembling itraconazole. Unlike the target compound, these molecules are larger and include multiple stereocenters and substituents (e.g., dichlorophenyl).
| Property | Itraconazole-like Compound | Target Compound |
|---|---|---|
| Core Structure | Dioxolane + piperazine | Simple fluorophenyl-methanamine |
| Triazole Position | Multiple sites | Single triazole at C4 |
| Bioactivity | Antifungal | Undocumented, but plausible |
Key Findings :
Imidazo[1,2-a]pyridine Methanamine ()
The compound 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine shares a methanamine group but incorporates a lipophilic imidazopyridine ring and trifluoromethyl substituent.
| Property | Imidazopyridine Derivative | Target Compound |
|---|---|---|
| Heterocycle | Imidazo[1,2-a]pyridine | 1,2,4-Triazole |
| Fluorine Substituents | 4-Fluorophenyl + CF3 | 3-Fluorophenyl |
| Lipophilicity | High (due to CF3) | Moderate |
Key Findings :
Triazole-Phenyl-Ethylamine Hydrochlorides ()
Compounds like 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride feature a para-triazole and ethylamine chain, differing from the target’s meta-fluoro and methanamine.
| Property | Ethylamine Hydrochloride | Target Compound |
|---|---|---|
| Amine Chain | Ethylamine (CH2CH2NH2) | Methanamine (CH2NH2) |
| Substituent Position | Triazole at C4 | Triazole at C4, fluorine at C3 |
| Salt Form | Hydrochloride | Likely hydrochloride |
Key Findings :
- Ethylamine derivatives may exhibit altered steric effects and basicity, influencing receptor binding .
Biological Activity
The compound (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine , a derivative of triazole, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its significant role in medicinal chemistry. The presence of the 3-fluorophenyl group enhances its pharmacological profile. Triazoles are recognized for their antifungal and antibacterial properties, making them valuable in drug development.
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives exhibit potent antifungal activity against various pathogens. For instance, compounds similar to (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine have shown effectiveness against fluconazole-resistant strains of Candida species and other fungal infections . The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For example, triazole-containing compounds have demonstrated significant growth inhibition in various cancer cell lines. A study highlighted that similar triazole analogs were evaluated against a panel of 60 human cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
The biological activity of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles frequently inhibit enzymes involved in crucial metabolic pathways in fungi and cancer cells.
- Reactivity with Biomolecules : The compound may interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and other strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against resistant strains .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of triazole derivatives, the compound was tested across multiple cancer cell lines including HeLa and MCF-7. The findings revealed significant inhibition rates with IC50 values ranging from 7.01 µM to 14.31 µM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
